2-Chloro-6-ethoxybenzonitrile
Description
2-Chloro-6-ethoxybenzonitrile is a substituted benzonitrile derivative featuring a chlorine atom at the 2-position and an ethoxy group (–OCH₂CH₃) at the 6-position of the benzene ring. Benzonitriles are widely employed in pharmaceuticals, agrochemicals, and materials science due to their stability and reactivity .
The ethoxy group introduces steric bulk and moderate electron-donating effects (via resonance), while the nitrile (–CN) and chloro (–Cl) substituents contribute electron-withdrawing characteristics. These features may influence solubility, reactivity in substitution reactions, and biological activity.
Properties
Molecular Formula |
C9H8ClNO |
|---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-chloro-6-ethoxybenzonitrile |
InChI |
InChI=1S/C9H8ClNO/c1-2-12-9-5-3-4-8(10)7(9)6-11/h3-5H,2H2,1H3 |
InChI Key |
MXJYARUABCVQLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)Cl)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares key properties of 2-Chloro-6-ethoxybenzonitrile with structurally related compounds:
Key Observations :
- Electronic Effects : Ethoxy’s resonance donation may counterbalance the electron-withdrawing effects of –Cl and –CN, unlike fluorine (–F), which is strongly electron-withdrawing. This balance could enhance stability in acidic or oxidative environments .
- Solubility: Ethoxy’s polarity likely improves solubility in polar solvents (e.g., ethanol, DMSO) relative to methyl or fluorine analogs, facilitating formulation in drug delivery systems .
Research Findings and Trends
Recent studies highlight benzonitrile derivatives as key intermediates in calcium-sensing receptor antagonists (e.g., NPS 2143, a complex analog in ) and kinase inhibitors . While this compound itself is less documented, its structural features align with trends favoring polar substituents for improved bioavailability and metabolic stability.
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